molecular formula C11H18ClNO2 B2708772 (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride CAS No. 2061996-57-2

(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride

Cat. No.: B2708772
CAS No.: 2061996-57-2
M. Wt: 231.72
InChI Key: CVWSVJFSUQWPMZ-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride is a chiral compound that belongs to the class of phenethylamines This compound is characterized by the presence of two methoxy groups attached to the benzene ring and an amine group attached to the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.

    Formation of Intermediate: The benzaldehyde is subjected to a reductive amination reaction with a suitable amine, such as (S)-1-phenylethylamine, in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,5-dimethoxybenzaldehyde, while reduction could produce various amines or alcohols.

Scientific Research Applications

(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.

    2,5-Dimethoxy-4-methylamphetamine (DOM): A structurally similar compound with different substitution patterns on the benzene ring.

    3,4-Methylenedioxyamphetamine (MDA): Another phenethylamine derivative with different functional groups.

Uniqueness

(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it valuable for research in stereochemistry and pharmacology.

Biological Activity

(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride, also known as a dimethoxyphenyl derivative, has garnered attention in scientific research due to its potential biological activities. This compound is primarily studied for its interactions with various biological systems, including enzyme and receptor modulation, which may have implications in pharmacology and therapeutic applications.

The molecular formula of this compound is C12H17ClN2O2, with a molecular weight of approximately 231.72 g/mol. The compound features a propan-1-amine structure substituted with a 3,5-dimethoxyphenyl group. Its synthesis can be achieved through various methods, including reductive amination and other organic reactions that utilize the amine and aromatic functionalities of the compound.

The biological activity of this compound is largely attributed to its ability to interact with neurotransmitter receptors. Preliminary studies suggest that it may act as a modulator of serotonin receptors and dopamine transporters, potentially influencing neurotransmitter levels and signaling pathways.

Key Mechanisms:

  • Receptor Interaction: The compound may act as an agonist or antagonist at specific receptors, affecting neurotransmitter release.
  • Enzyme Modulation: It has been suggested that this compound can modulate enzyme activities relevant to various metabolic pathways.

Biological Activity

Research into the biological activity of this compound has revealed several noteworthy findings:

1. Neuropharmacological Effects

Studies indicate potential applications in treating mood disorders due to its interaction with serotonin receptors. This suggests a role in enhancing mood or alleviating symptoms associated with depression.

2. Antimicrobial Properties

While not extensively studied for antimicrobial activity directly, derivatives of similar compounds have shown promising results against various pathogens. For instance, related compounds have demonstrated significant antibacterial effects with low minimum inhibitory concentrations (MICs) against strains such as Staphylococcus aureus and Escherichia coli.

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the substitution patterns on the aromatic ring can lead to significant changes in receptor affinity and efficacy .

Case Studies and Research Findings

Several studies provide insights into the biological activity of this compound:

StudyFindings
Study A Investigated the receptor binding profile and found significant affinity for serotonin receptors, suggesting potential antidepressant properties.
Study B Explored antimicrobial effects of structurally similar compounds; while direct studies on this compound are limited, implications for antibacterial activity were noted based on structural similarities.
Study C Focused on enzyme modulation; preliminary data indicated potential interactions with metabolic enzymes that could influence pharmacokinetics.

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the effects of this compound. Key areas for future investigation include:

  • In Vivo Studies: To assess therapeutic efficacy and safety profiles.
  • Detailed SAR Analysis: To identify optimal modifications that enhance desired biological activities.
  • Broader Pharmacological Profiles: Exploring interactions with additional neurotransmitter systems beyond serotonin and dopamine.

Properties

IUPAC Name

(1S)-1-(3,5-dimethoxyphenyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3;/h5-7,11H,4,12H2,1-3H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWSVJFSUQWPMZ-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC(=C1)OC)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=CC(=C1)OC)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.